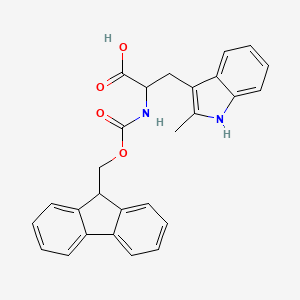

Fmoc-D-Trp(2-Me)-OH

Description

Significance of Non-Canonical Amino Acids in Advancing Peptide Science

Non-canonical amino acids, which are not naturally encoded in the genome, provide a powerful means to enhance the therapeutic potential of peptides. Their incorporation can lead to peptides with increased resistance to enzymatic degradation, improved conformational stability, and enhanced binding affinity and selectivity for their biological targets. This has been instrumental in the development of new peptide-based drugs and research tools.

Role of Orthogonal Protecting Group Strategies in Advanced Peptide Synthesis

The synthesis of complex peptides, especially those containing modified amino acids, necessitates the use of sophisticated protecting group strategies. Orthogonal protecting groups are a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of specific functional groups without affecting others. google.com The most widely used orthogonal protecting group pair is Fmoc/tBu, where the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus and is removed by a base, while the tBu (tert-butyl) group protects side chains and is cleaved by an acid. nih.gov This strategy enables the precise and controlled assembly of the peptide chain.

Overview of N-Methylated Tryptophan Derivatives in Biomolecular Research

Tryptophan and its derivatives are of particular interest due to the unique properties of the indole (B1671886) side chain, which can participate in various molecular interactions. mdpi.com N-methylation of the tryptophan indole ring is a key modification that can significantly impact a peptide's properties. chemimpex.com This modification can alter the hydrogen-bonding capacity of the indole nitrogen, influence the local conformation, and enhance the peptide's metabolic stability and membrane permeability. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTVKMTZAMBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of Fmoc D Trp 2 Me Oh into Complex Peptide and Protein Constructs

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Trp(2-Me)-OH

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, involving the stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. gyrosproteintechnologies.com The use of this compound in this methodology presents specific challenges, primarily due to the steric hindrance imparted by the 2-methyl group.

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the choice of coupling reagent. gyrosproteintechnologies.comcem.com The methyl group adjacent to the indole (B1671886) nitrogen increases the steric bulk, which can significantly slow down the rate of amide bond formation. Standard coupling reagents may lead to incomplete reactions, resulting in deletion sequences and impure products.

In-situ activating reagents are widely favored for their efficiency in difficult couplings. sigmaaldrich.com These reagents convert the protected amino acid into a highly reactive species in the reaction vessel. For sterically demanding residues, phosphonium (B103445) and aminium/uronium salt-based reagents are particularly effective. sigmaaldrich.combachem.com

Aminium/Uronium Reagents : Reagents like HATU, HCTU, and HBTU are known for their high reactivity. sigmaaldrich.combachem.com HATU, which forms a highly reactive OAt ester, is often considered one of the most efficient coupling reagents, particularly for hindered couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt). sigmaaldrich.com COMU, an Oxyma-based reagent, also demonstrates high efficiency comparable to HATU and offers advantages in terms of safety (non-explosive byproducts) and solubility. bachem.com

Phosphonium Reagents : PyBOP and PyAOP are common phosphonium-based reagents. sigmaaldrich.com PyAOP, the phosphonium analogue of HATU, also generates the highly reactive HOAt esters and is exceptionally effective for difficult couplings. sigmaaldrich.com

Carbodiimides : While N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, it is often used with additives like HOBt or Oxyma Pure to increase efficiency and reduce the risk of side reactions, especially epimerization. bachem.com N,N'-Diisopropylcarbodiimide (DIC) is frequently used in SPPS due to the solubility of its urea (B33335) byproduct. unibo.it

Microwave-Enhanced SPPS : The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids by driving reactions to completion more efficiently than at ambient temperatures. cem.com

| Reagent Class | Example Reagent | Active Species Generated | Key Features & Applications |

| Aminium/Uronium | HATU | OAt-ester | Highly efficient for sterically hindered and N-methyl amino acids; anchimeric assistance from HOAt. sigmaaldrich.combachem.com |

| HCTU | O-6-ClBt-ester | More reactive than HBTU due to the more acidic leaving group (HO-6-ClBt). sigmaaldrich.com | |

| COMU | Oxyma-ester | Comparable efficiency to HATU; safer byproducts and better solubility. bachem.com | |

| Phosphonium | PyBOP | OBt-ester | Widely used for difficult couplings in both SPPS and solution-phase synthesis. sigmaaldrich.com |

| PyAOP | OAt-ester | Phosphonium version of HATU, highly effective for hindered couplings. sigmaaldrich.com | |

| Carbodiimide | DIC/Oxyma Pure | Oxyma-ester | DIC is a common choice; Oxyma Pure acts as an additive to enhance reactivity and suppress side reactions. unibo.it |

Epimerization, the change in configuration at the alpha-carbon of an amino acid, is a critical side reaction in peptide synthesis that can compromise the biological activity and purity of the final peptide. mdpi.comnih.gov While L-amino acids are prone to racemization (conversion to a mixture of L and D forms), the incorporation of a D-amino acid like D-Trp(2-Me) carries the risk of epimerization to its L-counterpart. This process can occur through the formation of an oxazolone (B7731731) intermediate or direct enolization, both facilitated by the base used during the coupling step. mdpi.com

Several strategies can be employed to minimize the risk of epimerization:

Choice of Coupling Reagent : The type of activated species formed influences the rate of epimerization. Reagents that generate less reactive intermediates or that promote rapid coupling can reduce the time available for epimerization. Ynamide-based coupling reagents have been shown to be effective in suppressing epimerization. acs.org

Additive Selection : Additives like HOBt and particularly Oxyma Pure are effective at suppressing epimerization by minimizing the lifetime of the highly reactive intermediates that are prone to chiral loss. bachem.com

Base Selection and Stoichiometry : The choice and amount of base are crucial. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred. chempep.com Using the minimum necessary amount of base is critical, as excess base can accelerate epimerization. mdpi.comchempep.com

Reaction Temperature : Lowering the reaction temperature can help to reduce the rate of epimerization, although this may also slow down the desired coupling reaction, requiring a careful balance.

Pre-activation Time : Minimizing the time between the activation of the amino acid and its addition to the resin-bound amine can reduce the opportunity for the activated species to epimerize.

Epimerization is a significant concern because the resulting diastereomeric peptides often have very similar physical properties, making their separation by chromatography extremely difficult. mdpi.comdntb.gov.ua

The tryptophan indole ring is a versatile handle for the post-synthetic modification of peptides. rsc.org Performing these modifications while the peptide is still attached to the solid support ("on-resin") allows for the use of excess reagents and simplifies purification. acs.orgnih.gov The presence of the 2-methyl group in this compound can influence the reactivity and regioselectivity of these modifications.

Recent advances have enabled a variety of on-resin modifications targeting the tryptophan side chain:

N(in)-Arylation : Metallaphotoredox catalysis can be used for the on-resin N-arylation of the tryptophan indole nitrogen (N(in)). acs.orgnih.gov This method allows for the chemoselective formation of a C(sp²)-N bond, introducing diverse aryl groups into the peptide sequence. acs.orgnih.gov

Allylation : A tertiary amine-catalyzed allylation reaction between the N1 position of the indole ring and Morita–Baylis–Hillman (MBH) carbonates can be performed on-resin. rsc.orgrsc.org This modification introduces a reactive handle that can be used for further conjugation or intramolecular cyclization to create stapled peptides. rsc.orgrsc.org

Petasis Reaction : The Petasis reaction offers a multicomponent method for peptide stapling and labeling by reacting the tryptophan indole with an amine and a boronic acid. cam.ac.uk This approach has been successfully applied on-resin and demonstrates broad functional group tolerance. cam.ac.uk

These late-stage functionalization techniques expand the chemical diversity of peptides containing D-Trp(2-Me), enabling the synthesis of complex constructs with tailored properties. rsc.org

Solution-Phase Peptide Synthesis Approaches Employing this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for large-scale synthesis or the preparation of specific peptide segments. In SolPS, all reactants are dissolved in an appropriate solvent, and intermediates are isolated and purified after each step. ekb.eg

The use of this compound in solution-phase synthesis follows the same fundamental principles of activation and coupling as in SPPS. nih.gov However, certain considerations are different:

Solubility : The solubility of the growing peptide chain can become a limiting factor. The hydrophobicity of the Fmoc group and the Trp(2-Me) side chain may require careful selection of solvent systems. Fmoc-protected amino acids, including Fmoc-Trp derivatives, have been successfully coupled in solvents like dichloromethane (B109758) (DCM) or in solvent mixtures. nih.govacs.org

Purification : Unlike SPPS where excess reagents are washed away, intermediates in SolPS must be purified at each step, often through extraction or crystallization. This can be more labor-intensive but ensures the purity of the segments used in subsequent steps. ekb.eg

Coupling Reagents : A wide range of coupling reagents are applicable, including carbodiimides (DCC, DIC) and reagents like T3P® (propylphosphonic anhydride), which has been shown to mediate extremely fast and efficient couplings in solution with minimal epimerization. nih.gov

Solution-phase methods are particularly well-suited for synthesizing peptide fragments that can later be joined together using segment condensation strategies.

Chemo-Enzymatic Ligation and Segment Condensation Strategies in Peptide Assembly

For the construction of very large peptides or small proteins, the convergent assembly of smaller, purified peptide segments is often more efficient than a single, long linear synthesis. These strategies rely on the highly specific reaction between the C-terminus of one peptide segment and the N-terminus of another.

Chemical Ligation : This approach involves the reaction of two unprotected peptide segments. The most prominent method is Native Chemical Ligation (NCL), which typically involves a peptide ending in a C-terminal thioester and another with an N-terminal cysteine. While direct NCL is not applicable to a Trp residue, modifications of the tryptophan side chain can introduce functionalities that enable other forms of ligation.

Chemo-Enzymatic Ligation : This strategy uses enzymes to catalyze the formation of the peptide bond, offering exceptional specificity and mild reaction conditions. nih.gov For tryptophan-containing peptides, specific enzymes can be leveraged:

Indole Prenyltransferases (IPTs) : These enzymes can be used to selectively modify the tryptophan indole ring with a prenyl group or other functional handles under biological conditions. nih.govnih.gov This installed handle can then participate in bioorthogonal "click" chemistry reactions, such as an inverse electron-demand Diels-Alder (IEDDA) reaction, to ligate the peptide to another molecule or segment. nih.govnih.gov

Pictet-Spengler Reaction : While classically a chemical reaction, enzymatic steps can be used to generate the necessary precursors. Ligation strategies using N-terminal tryptophan peptides have been developed that proceed under mild aqueous conditions. rsc.org Tyrosinase enzymes, for example, can be used in a cascade to generate reactive species for subsequent Pictet-Spengler coupling. rsc.org

These advanced ligation and condensation strategies, enabled by the unique reactivity of the tryptophan indole, allow for the assembly of highly complex peptide and protein constructs that would be inaccessible through linear synthesis alone.

Applications of Fmoc D Trp 2 Me Oh Derived Peptides in Structural Biology Research

Conformational Analysis of Peptides Containing 2-Methylated D-Tryptophan Residues

The conformation of a peptide is defined by the dihedral angles (φ, ψ, and ω) of its backbone and the side-chain dihedral angles (χ). sci-hub.se The introduction of a D-amino acid into a peptide sequence composed primarily of L-amino acids inherently disrupts common secondary structures like the right-handed alpha-helix and favors the formation of specific turn structures, such as β-II' turns. sci-hub.senih.gov

The addition of a methyl group at the C2 position of the D-tryptophan indole (B1671886) ring imposes further significant steric constraints. This substitution restricts the rotational freedom around the Cβ-Cγ bond (χ2 angle) of the tryptophan side chain. This restriction, in turn, influences the allowable φ and ψ backbone angles of the 2-Me-D-Trp residue and its neighbors, leading to a more defined conformational landscape. While comprehensive conformational energy maps for 2-Me-D-Trp are not widely published, analysis of related methylated and sterically hindered amino acids suggests that such modifications can stabilize specific local conformations, effectively reducing the conformational entropy of the peptide in its unfolded state and pre-organizing it for a specific fold. nih.gov

| Structural Feature | Influence of D-Configuration | Influence of Indole 2-Methyl Group | Combined Effect on Peptide Conformation |

| Backbone Dihedral Angles (φ, ψ) | Favors regions of the Ramachandran plot accessible to D-amino acids; promotes β-turn formation (e.g., β-II' turns). sci-hub.senih.gov | Steric hindrance restricts available (φ, ψ) combinations to avoid clashes with the indole methyl group. | Strongly favors a limited set of backbone conformations, increasing the propensity for specific, well-defined turn structures. |

| Side-Chain Dihedral Angle (χ2) | Influenced by backbone conformation. | Rotation around the Cβ-Cγ bond is sterically hindered, favoring specific rotameric states. | The side chain is locked into a preferred orientation, which further dictates local and global peptide structure. |

| Conformational Ensemble | Reduces conformational heterogeneity compared to a glycine (B1666218) or L-alanine at the same position. | Further reduces conformational freedom by introducing a bulky, rigid substituent. | The peptide samples a much narrower range of conformations, facilitating structural analysis and potentially enhancing binding affinity through entropic effects. |

This table provides an interactive summary of the conformational effects of incorporating a 2-Methyl-D-Tryptophan residue into a peptide chain.

Influence of Indole 2-Methyl Substitution on Peptide Secondary and Tertiary Structure

The specific conformational preferences induced by 2-methylated D-tryptophan residues directly impact the formation of secondary and higher-order structures. By promoting tight turns, this modified amino acid can serve as a linchpin for folding, directing the peptide chain to adopt a compact, globular-like tertiary structure or stabilizing specific secondary structural motifs.

Utilization in Advanced Spectroscopic Investigations for Biomolecular Studies

Tryptophan is a natural spectroscopic probe, possessing intrinsic fluorescence that is highly sensitive to the local environment. acs.orgnih.gov Chemical modification of the indole ring, such as methylation, alters its photophysical properties, creating a more nuanced tool for advanced spectroscopic studies. nih.govcapes.gov.br

Peptides containing 2-Me-D-Trp can serve as sensitive probes for studying peptide-protein interactions. acs.orgresearchgate.net The fluorescence of the methylated indole ring is subject to quenching or shifts in emission wavelength upon changes in its environment, such as binding to a protein pocket. beilstein-journals.org By monitoring these spectroscopic changes, researchers can derive binding affinities and gain insights into the nature of the binding site.

The 2-methyl group itself can act as a subtle structural probe. Its presence may enhance binding through favorable hydrophobic interactions if it fits well within the target pocket, or it may decrease affinity due to steric clashes. nih.gov Comparing the binding of a peptide containing 2-Me-D-Trp with an equivalent peptide containing D-Trp allows for a precise dissection of the steric and electronic contributions of the methyl group to the binding interaction. This approach is invaluable for mapping the topology of receptor binding sites and for the rational design of peptide-based inhibitors. plos.org

The electronic properties of the tryptophan indole ring are influenced by the position of substituents. Methylation at the C2 position is known to affect the energy levels of the two lowest-energy excited singlet states, ¹La and ¹Lb, which govern tryptophan's UV absorption and fluorescence. nih.gov Studies on various methyl-indoles have shown that methylation can lead to shifts in the absorption and emission maxima and alter the fluorescence quantum yield and lifetime compared to unsubstituted indole. nih.govresearchgate.net

| Spectroscopic Property | Unmodified Tryptophan | Expected Signature for 2-Methyl-Tryptophan | Reference |

| Absorption Maxima (¹La, ¹Lb) | ¹La and ¹Lb absorption bands overlap significantly in the 280-295 nm range. | Methylation can shift the relative energies of the ¹La and ¹Lb states, potentially altering the absorption profile. | nih.gov |

| Fluorescence Emission Maximum | ~350 nm in polar solvents, sensitive to environment. | Emission maximum may be blue- or red-shifted depending on the specific environment and interactions. | nih.govcapes.gov.br |

| Fluorescence Lifetime | Often exhibits multi-exponential decay in aqueous solutions (e.g., ~3.1 ns and ~0.5 ns components). researchgate.net | The lifetime may be altered due to changes in non-radiative decay pathways influenced by the methyl group. | researchgate.net |

| Environmental Sensitivity | High sensitivity to local polarity and quenchers. | Retains high sensitivity, with the methyl group providing an additional steric and electronic probe of the local environment. | acs.org |

This interactive table summarizes the key spectroscopic signatures of tryptophan and the expected changes upon C2-methylation.

These distinct spectroscopic signatures allow peptides containing 2-Me-D-Trp to be used in sophisticated fluorescence resonance energy transfer (FRET) and fluorescence quenching experiments to measure distances and probe dynamics within biomolecular complexes. researchgate.net

Contributions to Racemic Protein Crystallography and High-Resolution Structural Elucidation

Racemic protein crystallography is a powerful technique that facilitates the crystallization of proteins and peptides that are otherwise difficult to crystallize. researchgate.net The method involves crystallizing a 1:1 mixture of the naturally occurring L-protein and its chemically synthesized mirror-image D-protein. researchgate.net Such racemic mixtures have a higher probability of crystallizing because they can pack into centrosymmetric space groups, which are more common and can provide more stable crystal lattice contacts. researchgate.netresearchgate.net A key advantage of crystallization in centrosymmetric space groups is the simplification of crystallographic phase determination, which can lead to more accurate and higher-resolution structures. researchgate.net

The synthesis of the D-enantiomer of a peptide or small protein requires the use of D-amino acids, such as Fmoc-D-Trp-OH. The incorporation of a specifically modified residue like Fmoc-D-Trp(2-Me)-OH into both the L- and D-enantiomers of a peptide allows for the high-resolution structural elucidation of the precise effects of that modification. acs.org By determining the racemic crystal structure, researchers can observe the exact orientation of the 2-methyl-indole side chain and its influence on the local backbone conformation and intermolecular interactions within the crystal lattice, free from the biases of a chiral space group. acs.orguq.edu.au This provides an exceptionally detailed view of how a single methyl group can alter peptide structure and mediate interactions, offering invaluable data for computational modeling and the design of peptidomimetics with tailored structural properties.

Development of Peptide Libraries Incorporating this compound for Screening

Peptide libraries are vast collections of different peptide sequences that can be rapidly screened for specific biological activities. The "one-bead-one-compound" (OBOC) method, often utilizing Fmoc chemistry, is a common strategy for generating these libraries. nih.govcaltech.edu Incorporating unnatural amino acids like this compound into these libraries is a powerful technique for expanding their structural diversity beyond what is possible with the 20 proteinogenic amino acids. nih.gov This enhanced diversity increases the probability of discovering novel peptide-based drug leads or biological probes.

The inclusion of D-amino acids and other non-canonical residues can lead to peptides with improved stability and bioavailability. iris-biotech.de High-throughput screening of these libraries allows researchers to efficiently identify "hit" compounds with desired properties, such as high binding affinity for a specific biological target. chemimpex.com For instance, libraries containing modified amino acids can be screened to discover ligands for various receptors, providing starting points for drug development. chemimpex.comnih.gov The compatibility of Fmoc-protected amino acids with standard solid-phase peptide synthesis (SPPS) techniques facilitates the automated and reproducible production of these diverse peptide libraries. chemimpex.comuit.no

Synthetic Investigations of Natural Product Analogues Containing Modified Tryptophan Moieties

Tryptophan and its derivatives are found in a wide range of bioactive natural products and play a crucial role in their interactions with biological targets. nih.govresearchgate.net The chemical modification of tryptophan residues is a key strategy for the late-stage diversification of peptides and the synthesis of natural product analogues to improve their therapeutic potential. nih.govchinesechemsoc.org

The total synthesis of complex peptidic natural products, especially those containing unusual amino acids or cyclic structures, is a significant challenge in organic chemistry. rsc.orgresearchgate.net Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone of this field, allowing for the sequential assembly of amino acids on a solid support. mdpi.comscielo.br

The incorporation of modified tryptophan derivatives like this compound is essential for synthesizing analogues of natural products. For example, the synthesis of zelkovamycin (B1683626) analogues, a class of cyclic octapeptides with antiviral and antibacterial activity, involves the systematic coupling of Fmoc-protected amino acids, including modified tryptophans, to build the linear peptide chain before cyclization. mdpi.com Similarly, the total synthesis of tambromycin, a modified tetrapeptide, leverages advanced chemical methods to construct its complex, tryptophan-derived indole fragment. nih.gov The synthesis of such complex molecules often requires a convergent approach where different fragments of the molecule are synthesized separately before being joined together. nih.gov These synthetic efforts not only provide access to rare natural products for biological study but also confirm their proposed structures. acs.orgchinesechemsoc.org

| Natural Product / Analogue | Key Synthetic Feature | Biological Relevance | Source(s) |

| Tambromycin | Convergent synthesis featuring C-H functionalization to create a highly modified tryptophan-derived indole. | Antiproliferative activity against B- and T-cell lines. | nih.gov |

| Zelkovamycin Analogues | Fmoc solid-phase synthesis of a linear octapeptide followed by macrocyclization. | Potent antibacterial and antiviral activity (parent compound). | mdpi.com |

| Streptide | Pd(0)-mediated indole annulation for macrocyclization, linking lysine (B10760008) and tryptophan residues. | Unprecedented post-translational modification in a natural product. | acs.org |

| Cam-HrTH-I | Pd-catalyzed C-H glycosylation to generate a C2-α-mannosyl-tryptophan unit. | Insect C-glycopeptide hormone. | chinesechemsoc.org |

For example, in the development of multifunctional ligands targeting both opioid and neurokinin-1 (NK1) receptors, modifications to the tryptophan residue were critical. nih.gov By systematically truncating a peptide sequence and modifying amino acids, researchers could identify a tripeptide where the tryptophan residue was essential for activity at both receptor types. nih.gov Similarly, SAR studies on somatostatin (B550006) analogs showed that while incorporating D-Trp can stabilize the peptide's conformation and enhance receptor affinity, multiple substitutions with sterically hindered residues can lead to a loss of structural rigidity and binding affinity. researchgate.net These studies demonstrate that even subtle changes, such as the addition of a methyl group on the tryptophan indole ring, can significantly impact a peptide's pharmacological profile, guiding the design of more potent and selective therapeutic agents. mdpi.comnih.gov

Research into Peptide Ligand Discovery and Receptor Interaction Mechanisms

The discovery of novel peptide ligands and the elucidation of their interaction with receptors are critical for developing new therapeutics. Modified amino acids, such as 2-methyl-D-tryptophan, are valuable tools in this research. chemimpex.comnih.gov The unique structural constraints imposed by this amino acid can enhance a peptide's selectivity and affinity for its target receptor. nih.gov

Research has shown that tryptophan residues are frequently involved in drug-target interactions. nih.govresearchgate.net By creating peptides with modified tryptophans, scientists can explore these interactions in detail. For instance, the structural similarity of methyl-tryptophan to serotonin (B10506) makes it a useful tool for studying serotonin receptors, which could provide insights into neurological pathways and treatments for mood disorders. chemimpex.com In the development of ligands for melanocortin receptors, the substitution and modification of aromatic residues like phenylalanine and tryptophan were central to achieving high binding affinity and selectivity for the human melanocortin-4 receptor (hMC4R). nih.gov The discovery of a tripeptide ligand for opioid and NK1 receptors highlighted that a single modified tryptophan residue can serve as a "message" residue, crucial for binding and activating multiple receptors. nih.gov This research into ligand-receptor interactions is essential for the rational design of multifunctional drugs with tailored pharmacological profiles. nih.govnih.gov

Research Findings and Conclusion

Fmoc-D-Trp(2-Me)-OH represents a valuable tool for peptide chemists seeking to design novel peptides with enhanced properties. Its unique combination of a D-amino acid configuration, a methylated indole (B1671886) ring, and an Fmoc protecting group makes it a versatile building block for the synthesis of peptides with improved stability and potentially enhanced biological activity. While specific research on the direct applications and effects of this compound is still emerging, the principles established from studies on related modified amino acids suggest a promising future for this compound in the development of next-generation peptide therapeutics and research probes. Further investigation into the precise conformational and functional consequences of incorporating this residue will undoubtedly expand its application in the field of peptide science.

Computational and Theoretical Investigations of Fmoc D Trp 2 Me Oh and Its Conjugates

Molecular Dynamics Simulations of Modified Peptide Conformations and Dynamics

The introduction of the methyl group at the C2 position of the tryptophan indole (B1671886) ring is expected to have significant conformational effects. It introduces steric hindrance that can restrict the rotational freedom around the Cβ-Cγ bond (χ2 torsion angle) of the tryptophan side chain, thereby favoring specific rotameric states. MD simulations can quantify these conformational preferences and determine the free energy landscapes of peptides containing this modified residue. biorxiv.org This is critical as the conformation of the tryptophan side chain often plays a direct role in peptide-receptor binding and self-assembly processes. nih.gov

In the context of conjugates, such as those forming hydrogels or nanoparticles, MD simulations can model the self-assembly process. nih.gov These simulations provide insights into the initial stages of aggregation, showing how π-π stacking of the fluorenyl moieties and hydrogen bonding networks drive the formation of larger ordered structures. nih.govsemanticscholar.org Studies on similar Fmoc-amino acids have used MD to validate experimental findings on the formation of nanofibers and other supramolecular architectures. mdpi.com

Below is a representative table of parameters that would be analyzed from an MD simulation of a peptide containing Fmoc-D-Trp(2-Me)-OH.

| Simulation Output Parameter | Description | Significance for this compound Peptides |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated peptide and a reference structure (e.g., the starting or experimental structure) over time. biorxiv.org | Indicates the structural stability of the peptide. A low, stable RMSD suggests a rigid conformation. |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide structure. acs.org | Reveals changes in the overall shape and folding of the peptide during the simulation. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds, particularly the backbone (φ, ψ) and side-chain (χ) angles. | Quantifies the conformational preferences of the D-Trp(2-Me) residue and its influence on the peptide backbone. |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time that a specific hydrogen bond exists between a donor and an acceptor atom. plos.org | Identifies stable intramolecular and intermolecular hydrogen bonds that are critical for secondary structure and supramolecular assembly. researchgate.net |

Quantum Chemical Calculations of Electronic Properties and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. nih.govresearchgate.net For this compound, these calculations can provide detailed information on its molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior. nih.gov

The 2-methyl group on the indole ring acts as a weak electron-donating group. This substitution is expected to alter the electronic properties of the tryptophan moiety compared to the unmodified residue. DFT calculations can precisely quantify this effect by determining the distribution of electron density and the energies of the molecular orbitals. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack and non-covalent interactions. nih.govresearchgate.net

These calculations are also instrumental in understanding reactivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energies of Fmoc-dipeptide conjugates with biological targets like enzymes, providing a theoretical basis for their inhibitory potential. chinesechemsoc.org

The following table illustrates the type of data that quantum chemical calculations would provide for this compound.

| Calculated Property | Description | Predicted Influence of the 2-Methyl Group |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | The electron-donating methyl group is expected to raise the HOMO energy, making the indole ring more susceptible to oxidation compared to unsubstituted tryptophan. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | The effect on the LUMO energy is typically less pronounced but may be slightly altered, affecting the overall HOMO-LUMO gap. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. acs.org | A potentially smaller energy gap may suggest slightly increased reactivity for the modified tryptophan system. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | The methyl group will cause a minor change in the charge distribution and thus a small alteration in the magnitude and direction of the molecular dipole moment. |

| Mulliken Atomic Charges | Provides the partial charge associated with each atom in the molecule. | Reveals the electron-donating effect of the methyl group, showing increased negative charge on the indole ring atoms and positive charge on the methyl group itself. |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Fmoc-Amino Acid Systems

The Fmoc group is well-known for its ability to promote the self-assembly of amino acids and peptides into ordered supramolecular structures, such as nanofibers, ribbons, and hydrogels. nih.govmdpi.com This assembly is a hierarchical process driven by a combination of non-covalent interactions, primarily π–π stacking between the aromatic fluorenyl groups and hydrogen bonding involving the carbamate (B1207046) and carboxylic acid moieties. semanticscholar.org The specific nature of the amino acid side chain modulates these interactions, leading to diverse nanoscale architectures. rsc.org

Hirshfeld surface analysis is a computational method used to analyze intermolecular interactions within a crystal structure. nih.goviucr.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution. By mapping properties onto this surface, one can visualize and quantify the various close intermolecular contacts. researchgate.net

For Fmoc-amino acid crystals, Hirshfeld analysis consistently reveals that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the total surface area, governing the crystal packing. nih.gov The analysis generates 2D "fingerprint plots" that provide a quantitative summary of each type of contact and its relative contribution. The presence of sharp "spikes" in these plots indicates specific, strong interactions like hydrogen bonds. iucr.orgresearchgate.net

Energy framework calculations complement Hirshfeld analysis by computing the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecules in the crystal lattice. rsc.org This allows for the visualization of the crystal's energetic architecture, typically as cylinders connecting molecular centroids, where the cylinder's thickness is proportional to the interaction strength. nih.gov This method powerfully illustrates how π-stacking of Fmoc groups and hydrogen-bonding networks create an energetically favorable and stable crystal structure.

The table below summarizes typical intermolecular contact contributions for Fmoc-amino acid systems as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution | Description of Interaction |

| H···H | 45 - 55% | Represents the most abundant, though generally weak, van der Waals contacts between hydrogen atoms on the peripheries of the molecules. nih.govresearchgate.net |

| C···H / H···C | 20 - 30% | Includes C–H···π interactions between the fluorenyl rings and other parts of the molecule, contributing significantly to the stability of the packed structure. nih.gov |

| O···H / H···O | 10 - 20% | Primarily represents conventional (N–H···O) and weak (C–H···O) hydrogen bonds, which are highly directional and crucial for forming specific synthons. nih.govresearchgate.net |

| C···C | 2 - 5% | Indicates π-π stacking interactions, often between the fluorenyl groups of adjacent molecules. iucr.org |

| Other | < 5% | Includes minor contributions from contacts like N···H, O···O, etc. |

Beyond the classic N–H···O hydrogen bonds that define peptide secondary structures, weak hydrogen bonds play a critical and directional role in the supramolecular organization of modified amino acids. nih.govrsc.org Computational methods are essential for identifying and predicting these subtle but determinative interactions. In Fmoc-amino acid systems, C–H···O and C–H···π interactions are particularly important. researchgate.net

Compound Name Reference

| Abbreviated Name | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-tryptophan |

| Fmoc-Trp-OH | N-α-(9-Fluorenylmethoxycarbonyl)-tryptophan |

| Fmoc-Phe-OH | N-α-(9-Fluorenylmethoxycarbonyl)-phenylalanine |

| Fmoc-Tyr-OH | N-α-(9-Fluorenylmethoxycarbonyl)-tyrosine |

| Fmoc-N-Me-Tyr(t-Bu)-OH | N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine |

| Fmoc-L-Trp(4-Cl)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-4-chloro-L-tryptophan |

| Fmoc-Trp(Me)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-1-methyl-tryptophan |

Future Perspectives and Emerging Research Directions

Novel Methodologies for Derivatization and Functionalization of Fmoc-D-Trp(2-Me)-OH

The functionalization of the tryptophan indole (B1671886) ring is a key strategy for creating peptides with novel properties. Research is increasingly focused on developing methods to modify this moiety either before or after peptide synthesis. For this compound, future derivatization efforts are likely to adapt existing C-H functionalization strategies.

Palladium-catalyzed C–H arylation, for example, has been successfully used for the one-step derivatization of Fmoc-Trp-OH to generate non-proteinogenic amino acids ready for direct use in SPPS. acs.org This methodology could be applied to this compound to introduce a diverse range of aryl groups at various positions on the indole ring. The presence of the 2-methyl group may influence the regioselectivity of such reactions, potentially directing substitution to other positions like C4, C5, C6, or C7, thereby expanding the chemical diversity of available building blocks.

Furthermore, photochemical processes represent a promising avenue for selective modification. Methods utilizing electron-responsive reagents, such as N-carbamoylpyridinium salts under UV-B light, have shown excellent site selectivity for tryptophan residues in aqueous conditions. nih.govresearchgate.net Applying these light-induced reactions to peptides containing the 2-methyl-D-tryptophan residue could enable precise, catalyst-free functionalization, allowing for the attachment of various functional groups, including reactive handles or purification tags. nih.govresearchgate.net

Integration into Advanced Bioconjugation Strategies for Research Probes

Bioconjugation, the process of linking biomolecules to other molecules, is essential for developing research probes, diagnostics, and therapeutics. Tryptophan is an especially attractive target for site-specific bioconjugation due to its unique indole reactivity and its relatively low abundance in proteins. researchgate.netrsc.org Peptides synthesized with this compound are prime candidates for integration into next-generation bioconjugation strategies.

Emerging research highlights transition-metal-free methods that operate under ambient, biocompatible conditions. nih.gov One such strategy employs organoradicals to achieve tryptophan-selective modification, leaving the higher-order structure of the biomolecule intact. nih.gov A peptide containing a 2-methyl-D-tryptophan residue could be subjected to this type of conjugation to attach fluorophores, affinity labels, or drug molecules. The 2-methyl group could potentially fine-tune the reactivity of the indole ring or provide steric hindrance that enhances the selectivity of the conjugation reaction.

Another advanced approach involves a redox-based strategy termed Tryptophan Chemical Ligation by Cyclization (Trp-CLiC). nih.gov This method uses N-sulfonyloxaziridines as oxidative cyclization reagents to achieve rapid and selective functionalization of tryptophan residues, with reaction rates comparable to traditional click chemistry. nih.gov Incorporating this compound into a peptide sequence would allow researchers to leverage this powerful technique to create sophisticated research probes for studying protein-protein interactions or for applications in activity-based proteomics.

Table 1: Comparison of Emerging Tryptophan Bioconjugation Strategies

| Strategy | Reagent Type | Key Advantages | Potential Application for 2-Me-Trp Peptides |

| Photochemical Modification | N-carbamoylpyridinium salts | Catalyst-free; operates in aqueous conditions; high site-selectivity. nih.govresearchgate.net | Creation of photo-crosslinkers or caged peptides. |

| Transition-Metal-Free Radical Conjugation | Organoradicals | High selectivity; preserves protein structure; biocompatible conditions. nih.gov | Development of antibody-drug conjugates or functionalized protein therapeutics. |

| Redox-Based Ligation (Trp-CLiC) | N-sulfonyloxaziridines | Very rapid reaction rate; high efficiency and selectivity. nih.gov | Synthesis of high-purity research probes for cellular imaging or proteomic analysis. |

Expanding the Scope of Modified Tryptophan Residues in Biomolecular Research Platforms

The introduction of modified tryptophan residues like 2-methyl-D-tryptophan is pivotal for expanding our understanding of biomolecular systems. Even a single modification to an amino acid can significantly alter the properties of a peptide. researchgate.net The strategic placement of a 2-methyl-D-tryptophan residue can serve multiple purposes in biomolecular research.

First, it can act as a structural constraint in peptide design. The bulky methyl group can influence local peptide backbone conformation, helping to stabilize specific secondary structures such as β-turns or helices. This conformational rigidity is often associated with improved biological activity and stability, which is crucial in the development of peptide-based drugs. ntu.ac.uk

Second, the 2-methyl group serves as a unique probe for studying molecular recognition. When a peptide containing this residue binds to a protein receptor, the methyl group can alter the binding interface. apexbt.com This allows researchers to map out critical interactions and understand the role of the tryptophan side chain in the binding event. It can provide insights into protein-ligand recognition mechanisms that are fundamental to drug discovery.

Finally, the expanded toolkit of modified tryptophan building blocks, including this compound, contributes to the creation of novel biomaterials and engineered proteins. The unique chemical and physical properties imparted by such modifications can be harnessed to design peptides that self-assemble into new structures or proteins with enhanced catalytic functions.

Table 2: List of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methyl-D-tryptophan |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

| Trp-CLiC | Tryptophan Chemical Ligation by Cyclization |

Q & A

Q. How can I optimize the synthesis of Fmoc-D-Trp(2-Me)-OH for solid-phase peptide synthesis (SPPS)?

To optimize synthesis, ensure proper protection of the indole side chain with the 2-methyl group to prevent undesired side reactions during coupling . Use coupling reagents like HATU or DIPEA in DCM/DMF solvents, as these minimize racemization and improve yield . Purify the product via reverse-phase HPLC or TLC (silica gel, chloroform/methanol) to confirm purity (>98%) and remove truncated sequences .

Q. What are the critical considerations for handling and solubilizing this compound in laboratory settings?

this compound is typically dissolved in DMSO (100 mg/mL) with sonication to ensure complete dissolution . Store aliquots at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation . Pre-warm frozen solutions to 37°C before use to mitigate precipitation.

Q. How do I characterize this compound to confirm structural integrity and purity?

Employ a combination of analytical techniques:

- NMR spectroscopy : Verify the presence of the 2-methyl group on the indole ring (δ 2.4–2.6 ppm in H NMR) and the Fmoc-protected amine .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ion at ~527.6 Da) .

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How does the D-configuration and 2-methyl modification influence chiral induction in peptide conformations?

The D-configuration alters peptide backbone folding, potentially disrupting α-helix or β-sheet formation compared to L-isomers. The 2-methyl group sterically hinders π-π stacking of the indole ring, reducing hydrophobic interactions in self-assembling peptides . Use circular dichroism (CD) or X-ray crystallography to compare secondary structures with L-Trp analogs .

Q. What experimental strategies resolve contradictions in binding affinity data for this compound-containing peptides?

Contradictions may arise from solvent polarity or competing side-chain interactions. For example, acetic acid concentration in mobile phases alters enantiomer binding thermodynamics in molecularly imprinted polymers . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding under controlled solvent conditions (e.g., 0.2–3.7 M acetic acid in acetonitrile) .

Q. How can I mitigate side reactions involving the 2-methylindole group during peptide elongation?

The 2-methyl group may sterically hinder coupling or deprotection steps. Strategies include:

Q. What methods validate the enantiomeric purity of this compound in complex peptide sequences?

Use chiral HPLC with a Crownpak CR-I column and perchloric acid/acetonitrile eluent to separate D/L isomers . Alternatively, enzymatic digestion with carboxypeptidase Y (specific for L-amino acids) followed by LC-MS can confirm retention of the D-configuration .

Q. How do temperature and pH affect the stability of this compound in aqueous solutions?

At pH >8.5, the Fmoc group hydrolyzes rapidly, while acidic conditions (pH <4) may protonate the indole nitrogen, altering solubility . Stability studies show degradation <5% after 24 hours at 4°C in neutral buffers. For long-term storage, lyophilize the compound and reconstitute fresh for each experiment .

Q. What role does this compound play in designing peptide-based drug delivery systems?

The 2-methyl group enhances hydrophobicity, promoting self-assembly into nanostructures (e.g., micelles or hydrogels) for drug encapsulation. Compare critical aggregation concentrations (CAC) with analogs via fluorescence spectroscopy using pyrene as a probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.